REACTION_CXSMILES
|
[NH2:1]/[C:2](/OCC)=[CH:3]\[C:4](=O)[C:5]([F:8])([F:7])[F:6].[NH2:13][NH2:14]>CCO>[F:6][C:5]([F:8])([F:7])[C:4]1[NH:14][N:13]=[C:2]([NH2:1])[CH:3]=1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(C(F)(F)F)=O)\OCC
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 80° C. in a sealed vial overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (50 mL)
|
Type
|
EXTRACTION
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Details
|
extracted with EtOAc (100 ml
|
Type
|
WASH
|
Details
|
sequentially washed with water (25 mL), brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a light brown oily residue
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica chromatography (30-100% EtOAc in hexanes gradient)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC(=NN1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |